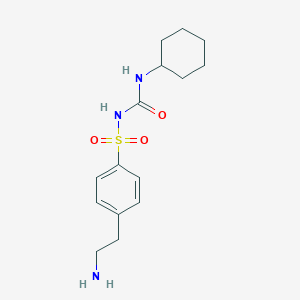

4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

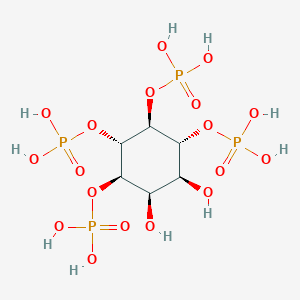

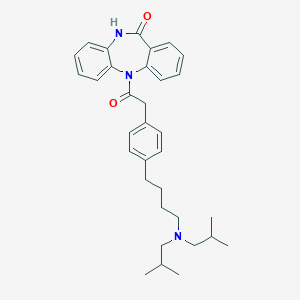

4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide (4-AE-N-CHCB-1-SO3H) is a synthetic compound that has been widely studied for its potential applications in the fields of biochemistry, physiology, and medical science. 4-AE-N-CHCB-1-SO3H is a cyclic sulfonamide, a type of organic compound containing a sulfur atom and two nitrogens, and is composed of a cyclohexylcarbamoyl group and an aminoethyl group. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and medical science due to its ability to act as a ligand for various enzymes, receptors, and other proteins.

Wissenschaftliche Forschungsanwendungen

Overview of Sulfonamide Applications

Sulfonamides, including 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide, have a broad spectrum of applications in scientific research due to their structural diversity and biological properties. These compounds have been the focus of numerous studies aiming to develop new therapeutic agents with enhanced efficacy and reduced side effects.

Antitumor Properties

Research has highlighted the potential antitumor properties of sulfonamides. They have been investigated for their ability to inhibit carbonic anhydrase (CA) isoforms, which play a significant role in tumor growth and metastasis. Specific sulfonamides have shown promise as selective antiglaucoma drugs by targeting CA II and as antitumor agents by targeting CA IX/XII. This highlights the potential of sulfonamides in cancer therapy, including derivatives of 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide (Carta, Scozzafava, & Supuran, 2012).

Antibacterial and Antimicrobial Activities

The development of sulfonamides has significantly impacted the field of antibacterial and antimicrobial therapies. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, and antioxidant properties. The structural characteristic of sulfonamides allows for the creation of molecules with distinct antibacterial activities, demonstrating a clear structure-activity relationship (Azevedo-Barbosa et al., 2020).

Advanced Water Treatment Technologies

Sulfonamides have been studied for their role in environmental sciences, particularly in water treatment processes. Research into the abiotic transformations and ecotoxicity changes of sulfonamides, including those related to 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide, suggests that advanced oxidation processes (AOPs) can effectively reduce the toxicity of these compounds. This opens new avenues for developing water treatment technologies capable of addressing the challenges posed by sulfonamide pollution (Li et al., 2021).

Eigenschaften

IUPAC Name |

1-[4-(2-aminoethyl)phenyl]sulfonyl-3-cyclohexylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c16-11-10-12-6-8-14(9-7-12)22(20,21)18-15(19)17-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,16H2,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLHFSLGOJDWNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510111 |

Source

|

| Record name | 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | |

CAS RN |

2015-16-9 |

Source

|

| Record name | 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

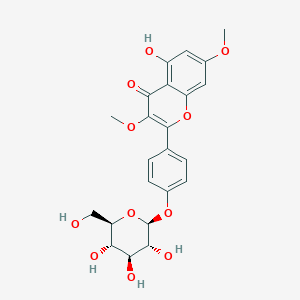

![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)

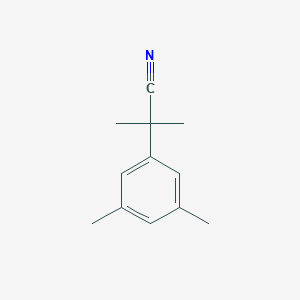

![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)